molecular formula C9H12N2O3 B13586955 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine

2-(3-Methyl-2-nitrophenoxy)ethan-1-amine

Cat. No.: B13586955
M. Wt: 196.20 g/mol
InChI Key: LKUIQPDJPDZDTI-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-nitrophenoxy)ethan-1-amine is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound features a nitrophenoxy group attached to an ethanamine backbone, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-methyl-2-nitrophenol with ethylene oxide to form the corresponding 2-(3-methyl-2-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Methyl-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Methyl-2-nitrophenoxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Methyl-2-nitrophenoxy)ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(3-methyl-2-nitrophenoxy)ethanamine

InChI

InChI=1S/C9H12N2O3/c1-7-3-2-4-8(14-6-5-10)9(7)11(12)13/h2-4H,5-6,10H2,1H3

InChI Key

LKUIQPDJPDZDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)[N+](=O)[O-]

Origin of Product

United States

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